Enhanced Lipophilicity and Altered Physicochemical Profile vs. Unsubstituted Hydrazobenzene
1,2-Bis(4-chlorophenyl)hydrazine exhibits a significantly higher calculated lipophilicity compared to its unsubstituted analog, 1,2-diphenylhydrazine (hydrazobenzene). The ACD/LogP value for the target compound is 4.92 , whereas hydrazobenzene has a measured log Kow of 2.94 [1]. This near 100-fold increase in predicted octanol-water partition coefficient translates to a marked difference in solubility and potential membrane permeability, which is critical for applications ranging from material science to biological assay design. Additionally, the target compound's predicted boiling point (288.6±40.0 °C) is notably lower than the reported boiling point for hydrazobenzene (293-309 °C) [1], which may influence purification strategies and thermal stability considerations in high-temperature reactions.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) and Boiling Point |
|---|---|
| Target Compound Data | LogP = 4.92 (ACD/LogP); Boiling Point = 288.6±40.0 °C at 760 mmHg |
| Comparator Or Baseline | 1,2-Diphenylhydrazine (Hydrazobenzene, CAS 122-66-7): Log Kow = 2.94; Boiling Point = 293 °C at 760 mmHg |
| Quantified Difference | ΔLogP = +1.98; ΔBoiling Point ≈ -4.4 °C |
| Conditions | Predicted data from ACD/Labs Percepta Platform and EPISuite ; Experimental data for comparator from NCBI Bookshelf [1]. |
Why This Matters
This large difference in LogP is a critical parameter for solubility and partitioning, directly impacting the compound's behavior in biphasic reactions, chromatographic purification, and any assay involving biological membranes.
- [1] NCBI Bookshelf. Table 1, Properties of Hydrazobenzene. https://www.ncbi.nlm.nih.gov/books/NBK590960/table/ View Source
